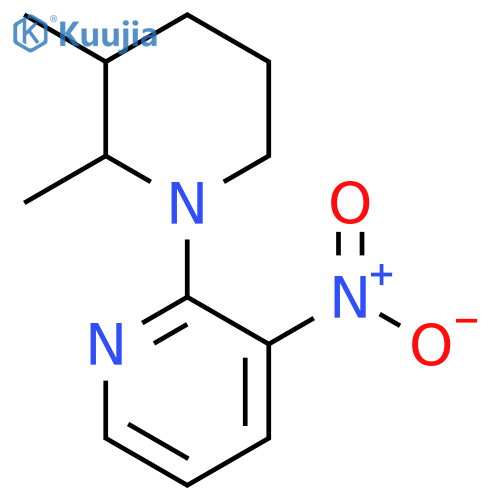Cas no 2138184-54-8 (2-(2,3-Dimethylpiperidin-1-yl)-3-nitropyridine)
2-(2,3-ジメチルピペリジン-1-イル)-3-ニトロピリジンは、有機合成中間体として重要な複素環式化合物です。分子構造中のニトロ基とピペリジン環の立体配置により、高い反応性と選択性を有し、医薬品や農薬の原料として有用です。特に、ピリジン骨格とピペリジン環の組み合わせが、生物学的活性化合物の設計において優れた分子多様性を提供します。この化合物は、精密合成における求電子試薬としての応用や、複雑な分子骨格構築のためのビルディングブロックとしての利用が可能です。安定性と溶解性のバランスが良く、実験室規模から工業生産まで幅広く対応できる点が特徴です。

2138184-54-8 structure
商品名:2-(2,3-Dimethylpiperidin-1-yl)-3-nitropyridine
2-(2,3-Dimethylpiperidin-1-yl)-3-nitropyridine 化学的及び物理的性質
名前と識別子
-
- 2-(2,3-dimethylpiperidin-1-yl)-3-nitropyridine
- EN300-714131
- 2138184-54-8
- 2-(2,3-Dimethylpiperidin-1-yl)-3-nitropyridine
-
- インチ: 1S/C12H17N3O2/c1-9-5-4-8-14(10(9)2)12-11(15(16)17)6-3-7-13-12/h3,6-7,9-10H,4-5,8H2,1-2H3
- InChIKey: NIISFWYRVOXJEX-UHFFFAOYSA-N
- ほほえんだ: [O-][N+](C1=CC=CN=C1N1CCCC(C)C1C)=O
計算された属性
- せいみつぶんしりょう: 235.132076794g/mol
- どういたいしつりょう: 235.132076794g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 279
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 62Ų
2-(2,3-Dimethylpiperidin-1-yl)-3-nitropyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-714131-1.0g |
2-(2,3-dimethylpiperidin-1-yl)-3-nitropyridine |
2138184-54-8 | 1g |
$0.0 | 2023-06-06 |
2-(2,3-Dimethylpiperidin-1-yl)-3-nitropyridine 関連文献
-
Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608
-
Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414
-
Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475
-
Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642
2138184-54-8 (2-(2,3-Dimethylpiperidin-1-yl)-3-nitropyridine) 関連製品
- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)
- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)
- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)
- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)
- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)
- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)
- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)
- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)
- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)
- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)
推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量